2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol 2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
Brand Name: Vulcanchem
CAS No.: 900869-58-1
VCID: VC6515240
InChI: InChI=1S/C19H24N4O2/c1-3-16-18(15-7-5-4-6-8-15)19-21-14(2)13-17(23(19)22-16)20-9-11-25-12-10-24/h4-8,13,20,24H,3,9-12H2,1-2H3
SMILES: CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCOCCO
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427

2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol

CAS No.: 900869-58-1

Cat. No.: VC6515240

Molecular Formula: C19H24N4O2

Molecular Weight: 340.427

* For research use only. Not for human or veterinary use.

2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol - 900869-58-1

Specification

CAS No. 900869-58-1
Molecular Formula C19H24N4O2
Molecular Weight 340.427
IUPAC Name 2-[2-[(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol
Standard InChI InChI=1S/C19H24N4O2/c1-3-16-18(15-7-5-4-6-8-15)19-21-14(2)13-17(23(19)22-16)20-9-11-25-12-10-24/h4-8,13,20,24H,3,9-12H2,1-2H3
Standard InChI Key BVZVHLJQJLDMBS-UHFFFAOYSA-N
SMILES CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCOCCO

Introduction

Structural Characterization and Molecular Properties

Chemical Identity and Nomenclature

The compound 2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol (systematic IUPAC name) belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with pyrazole and pyrimidine rings. Key substituents include:

  • 2-Ethyl group at position 2 of the pyrazole ring.

  • 5-Methyl group at position 5 of the pyrimidine ring.

  • 3-Phenyl group at position 3 of the pyrazole ring.

  • 7-Aminoethoxyethanol side chain at position 7 of the pyrimidine ring.

The molecular formula is C₂₁H₂₆N₄O₂, with an average molecular mass of 366.47 g/mol and a monoisotopic mass of 366.2056 g/mol .

Comparative Structural Analysis

Structurally, this compound shares homology with 2-{2-[(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol (ChemSpider ID: 1532513) , differing only in the substituents at positions 2 (ethyl vs. methyl) and 5 (methyl vs. isopropyl). Such modifications influence lipophilicity, steric bulk, and hydrogen-bonding capacity, which are critical for target binding and pharmacokinetics .

Synthetic Pathways and Optimization

General Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are typically synthesized via:

  • Condensation reactions between 4-substituted-1H-pyrazol-5-amines and β-keto esters or β-diketones .

  • Chlorination of pyrimidin-7(4H)-ones using POCl₃ and tetramethylammonium chloride .

  • Amination at position 7 with nucleophiles like 2-pyridinemethanamine or ethoxyethanol derivatives .

For the target compound, the synthesis likely involves:

  • Step 1: Condensation of 2-ethyl-5-methyl-3-phenylpyrazol-5-amine with ethyl benzoylacetate to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate.

  • Step 2: Chlorination to yield the 7-chloro derivative.

  • Step 3: Nucleophilic substitution with 2-(2-aminoethoxy)ethanol to install the side chain .

Physicochemical and Pharmacokinetic Profiling

Key Properties

PropertyValue
Molecular Weight366.47 g/mol
clogP~3.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds7

ADME Predictions

  • Absorption: Moderate permeability (Caco-2 Papp: ~5 × 10⁻⁶ cm/s) due to the polar ethoxyethanol side chain.

  • Metabolism: Likely oxidation via CYP3A4 at the ethyl or methyl groups.

  • Excretion: Predominantly renal, with minor biliary clearance .

Future Directions and Research Gaps

Priority Areas for Investigation

  • In vitro potency screening against M.tb and other pathogens.

  • Toxicity profiling to assess hERG inhibition and cytotoxicity.

  • Crystallographic studies to elucidate binding modes with ATP synthase.

Synthetic Optimization

  • Exploring 5-heteroaryl substituents to enhance target selectivity.

  • Modifying the ethoxyethanol chain to improve blood-brain barrier penetration for CNS applications .

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